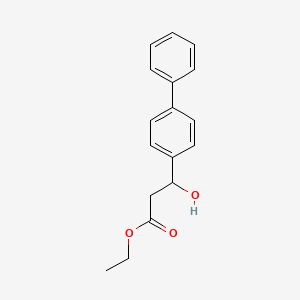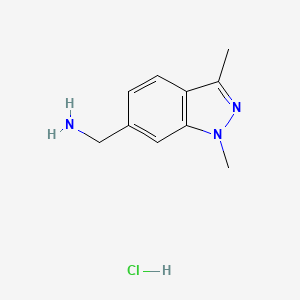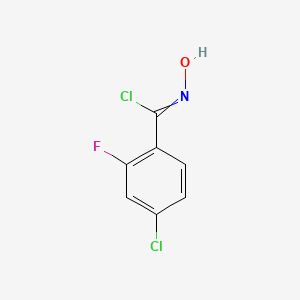
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C8H20O2Si2. It is a member of the disilacyclobutane family, characterized by a four-membered ring containing two silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of dichlorodimethylsilane with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds as follows:
Cl2Si(CH3)2+2C2H5OH→(C2H5O)2Si(CH3)2+2HCl
The resulting product, this compound, is then purified through distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-diethoxy-1,3-dimethyl-1,3-disiletane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the Si-O bonds, leading to the formation of silanols or siloxanes. In reduction reactions, the Si-O bonds are reduced to Si-H bonds, forming silanes. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Similar in structure but contains an additional oxygen atom in the ring.
1,3-Dimethoxy-1,3-dimethyl-1,3-disiletane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is unique due to its specific ethoxy functional groups, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and material science .
Properties
CAS No. |
1967-90-4 |
|---|---|
Molecular Formula |
C8H20O2Si2 |
Molecular Weight |
204.41 g/mol |
IUPAC Name |
1,3-diethoxy-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C8H20O2Si2/c1-5-9-11(3)7-12(4,8-11)10-6-2/h5-8H2,1-4H3 |
InChI Key |
CTNZAPZZIAVMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(C[Si](C1)(C)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
